molecular formula C17H11Cl2N3O B298616 2-(3-cyano-1H-indol-1-yl)-N-(2,3-dichlorophenyl)acetamide

2-(3-cyano-1H-indol-1-yl)-N-(2,3-dichlorophenyl)acetamide

Cat. No. B298616
M. Wt: 344.2 g/mol
InChI Key: MBHXABZAPUIOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-cyano-1H-indol-1-yl)-N-(2,3-dichlorophenyl)acetamide, commonly known as compound 1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of indole-based compounds, which have been known for their diverse biological activities.

Mechanism of Action

The mechanism of action of compound 1 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This may lead to the induction of apoptosis, which is a process of programmed cell death.
Biochemical and physiological effects:
Compound 1 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has also been shown to inhibit the growth of certain fungi and bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using compound 1 in lab experiments include its potent inhibitory activity against cancer cell lines and its broad-spectrum antimicrobial activity. However, the limitations of using this compound include its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on compound 1. One potential direction is to investigate its potential applications in the treatment of other diseases, such as viral infections. Another direction is to explore its mechanism of action in more detail, which may lead to the development of more potent analogs. Finally, further studies are needed to determine the safety and efficacy of this compound in animal models and clinical trials.

Synthesis Methods

The synthesis of compound 1 involves the reaction of 3-cyanoindole with 2,3-dichloroaniline in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction mixture is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

Compound 1 has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against a range of cancer cell lines, including breast, colon, and lung cancer. In addition, it has also been shown to possess antifungal and antibacterial activity.

properties

Product Name

2-(3-cyano-1H-indol-1-yl)-N-(2,3-dichlorophenyl)acetamide

Molecular Formula

C17H11Cl2N3O

Molecular Weight

344.2 g/mol

IUPAC Name

2-(3-cyanoindol-1-yl)-N-(2,3-dichlorophenyl)acetamide

InChI

InChI=1S/C17H11Cl2N3O/c18-13-5-3-6-14(17(13)19)21-16(23)10-22-9-11(8-20)12-4-1-2-7-15(12)22/h1-7,9H,10H2,(H,21,23)

InChI Key

MBHXABZAPUIOEK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=C(C(=CC=C3)Cl)Cl)C#N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=C(C(=CC=C3)Cl)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.